molecular formula C21H24O5 B103988 Kadsurenone CAS No. 95851-37-9

Kadsurenone

Cat. No.: B103988
CAS No.: 95851-37-9
M. Wt: 356.4 g/mol
InChI Key: VDYACOATPFOZIO-UBWHGVKJSA-N
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Description

Kadsurenone is a natural product isolated from the stems of Piper kadsura, a plant used in traditional Chinese medicine. It is known for its specific antagonistic activity against platelet-activating factor, making it a promising candidate for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kadsurenone can be synthesized from derivatives of cinnamyl alcohol and (allyloxy)phenol. The synthesis involves several steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from Piper kadsura stems. This process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Kadsurenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing specific functional groups in the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products:

Scientific Research Applications

Kadsurenone has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

  • (±)-7-epi-Kadsurenone
  • Other lignans with platelet-activating factor antagonistic activity

Comparison: Kadsurenone is unique due to its specific antagonistic activity against platelet-activating factor, which is not commonly found in other lignans. This specificity makes it a valuable compound for therapeutic applications targeting platelet-activating factor-mediated conditions .

Properties

CAS No.

95851-37-9

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21+/m1/s1

InChI Key

VDYACOATPFOZIO-UBWHGVKJSA-N

SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC

Synonyms

(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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